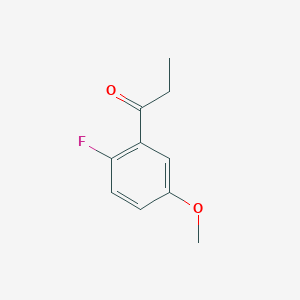

1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-

Description

Contextualization of Aryl Propanone Derivatives in Contemporary Organic Chemistry

Aryl propanone derivatives represent a significant class of compounds within organic chemistry, characterized by a propyl ketone group attached to an aromatic ring. These structures serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules. Their utility is demonstrated in the preparation of various heterocyclic compounds and as precursors for biologically active molecules. The synthesis of aryl propanones can be achieved through several methods, including the Friedel-Crafts acylation, where an aromatic compound reacts with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst. Another approach involves the oxidation of the corresponding secondary alcohols. More contemporary methods focus on developing more efficient and environmentally benign synthetic routes. For instance, a convenient synthesis of 1-aryl-2-propanones has been developed using aromatic amines as precursors through a diazo-reaction and an improved Meerwein arylation under mild conditions. researchgate.net The reactivity of the ketone functional group and the susceptibility of the aromatic ring to electrophilic substitution make aryl propanones valuable synthons for medicinal chemistry and materials science.

Significance of Fluorine and Methoxy (B1213986) Substitution in Aromatic Ketone Scaffolds

The methoxy group (-OCH3), on the other hand, is an electron-donating group through resonance and can influence the reactivity of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. The presence of a methoxy group can also impact the conformation of a molecule and its ability to form hydrogen bonds, which is crucial for molecular recognition in biological systems. The combination of both fluorine and methoxy substituents on an aromatic ketone can create a unique electronic and steric environment, offering a powerful strategy for fine-tuning molecular properties in drug design and materials science. nbuv.gov.uanuph.edu.ua The interplay between the electron-withdrawing nature of fluorine and the electron-donating nature of the methoxy group can lead to novel chemical reactivity and biological activity. acgpubs.org

Current Research Landscape and Unexplored Research Avenues Pertaining to 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-

The current research landscape for 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- positions it primarily as a chemical intermediate and a building block for the synthesis of more complex molecules. It is commercially available from various suppliers, indicating its utility in synthetic chemistry. For example, it is a precursor in the synthesis of certain chalcone (B49325) derivatives, which are investigated for their potential chemotherapeutic properties. mdpi.com The synthesis of related fluorinated and methoxylated aryl ketones is an active area of research, with studies focusing on efficient synthetic methodologies. acgpubs.org

However, dedicated studies focusing on the specific biological activities or material properties of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- itself are not extensively reported in the current literature. This highlights several unexplored research avenues. A systematic investigation into its potential pharmacological activities could be a fruitful area of research, given the known bioactivity of many fluorinated and methoxylated aromatic compounds. Its potential as a precursor for novel heterocyclic compounds or as a ligand for catalysis has also not been fully explored. Further research could focus on its metabolic fate and toxicological profile, which are crucial for any potential pharmaceutical application.

Academic Research Objectives and Scope of Investigation for the Chemical Compound

The primary academic research objective concerning 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is its utilization as a starting material for the synthesis of target molecules with specific biological or material properties. The scope of investigation typically involves multi-step synthetic sequences where this compound is modified at the ketone functional group or the aromatic ring. For instance, it can undergo condensation reactions with aldehydes to form chalcones, which are then screened for various biological activities. mdpi.com

Future academic investigations could broaden to include:

Development of Novel Synthetic Routes: Designing more efficient, cost-effective, and environmentally friendly methods for its synthesis.

Exploration of its Reactivity: A detailed study of its chemical reactivity, including its behavior in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and asymmetric transformations.

Computational Studies: Employing computational chemistry to predict its physicochemical properties, reactivity, and potential interactions with biological targets.

Biological Screening: A comprehensive screening of the compound itself for a range of biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Chemical Compound Data

Below is a summary of the key identifiers for the subject compound.

| Identifier | Value |

| IUPAC Name | 1-(2-fluoro-5-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| CAS Number | 1379308-39-9 |

Structure

3D Structure

Properties

CAS No. |

89106-46-7 |

|---|---|

Molecular Formula |

C10H11FO2 |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

1-(2-fluoro-5-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H11FO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

KBFFIUCIRKPKTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OC)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanone, 1 2 Fluoro 5 Methoxyphenyl

Retrosynthetic Analysis Strategies for the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.comicj-e.org For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the primary disconnection strategies focus on the carbon-carbon bond between the carbonyl group and the aromatic ring, as well as the carbon-carbon bond within the propanoyl group.

A primary retrosynthetic disconnection breaks the bond between the carbonyl carbon and the aromatic ring. This leads to two key synthons: a (2-fluoro-5-methoxyphenyl) cation and a propanoyl anion, or a (2-fluoro-5-methoxyphenyl) anion and a propanoyl cation. The corresponding synthetic equivalents for these synthons are typically 4-fluoroanisole (B119533) and propanoyl chloride (for an electrophilic aromatic substitution pathway) or a 2-fluoro-5-methoxyphenyl organometallic reagent and a propanoyl electrophile.

Another common disconnection is at the α-β carbon-carbon bond of the propanone side chain. This approach suggests a synthesis involving a 2-fluoro-5-methoxyacetophenone precursor that can be extended by one carbon, for example, through a Grignard reaction with a methylmagnesium halide followed by oxidation.

Conventional and Advanced Synthetic Routes to the Chemical Compound

Several synthetic methodologies have been developed for the preparation of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-. These routes leverage fundamental organic reactions and more advanced catalytic systems to achieve the target molecule efficiently.

Friedel-Crafts Acylation Approaches utilizing Fluorinated and Methoxylated Aromatics

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. sinovision.netsigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.orgtamu.edu

In the context of synthesizing 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the most direct approach is the Friedel-Crafts acylation of 4-fluoroanisole with propanoyl chloride. The reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). tamu.eduyoutube.com The methoxy (B1213986) group in 4-fluoroanisole is an ortho-, para-directing activator, while the fluorine atom is a deactivating ortho-, para-director. This substitution pattern directs the incoming propanoyl group to the position ortho to the methoxy group and meta to the fluorine, yielding the desired product.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Fluoroanisole | Propanoyl chloride | AlCl₃ | 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- |

Challenges in Friedel-Crafts acylation can include the potential for polysubstitution and the need for stoichiometric amounts of the catalyst, which can complicate purification. sigmaaldrich.comorganic-chemistry.org However, for this specific target, the deactivating effect of the acyl group on the aromatic ring generally prevents further acylation. organic-chemistry.org

Acylation Strategies Involving Organometallic Reagents

The use of organometallic reagents provides an alternative to the classical Friedel-Crafts acylation, particularly when the aromatic substrate is not suitable for electrophilic substitution or when regioselectivity is a concern. organicchemistrydata.org

One such strategy involves the reaction of an organometallic derivative of 4-fluoroanisole with a suitable propanoyl electrophile. For instance, 2-fluoro-5-methoxyphenyllithium or the corresponding Grignard reagent can be prepared by direct metalation or halogen-metal exchange. This nucleophilic aromatic species can then react with propanoyl chloride or another propanoyl synthon to form the target ketone.

| Organometallic Reagent | Electrophile | Product |

| 2-Fluoro-5-methoxyphenyllithium | Propanoyl chloride | 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- |

| (2-Fluoro-5-methoxyphenyl)magnesium bromide | Propanoyl chloride | 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- |

This approach offers excellent control over regioselectivity, as the position of the metal determines the site of acylation.

Synthesis via Aryl Ketone Precursors and Subsequent Functionalization

An alternative synthetic pathway involves the modification of a pre-existing aryl ketone. For example, one could start with an acetophenone (B1666503) derivative and extend the side chain. The synthesis of 1-(5-fluoro-2-methoxyphenyl)propan-1-one (B6226505) can be achieved by reacting 5-fluoro-2-methoxybenzaldehyde (B106407) with a Grignard reagent like methylmagnesium bromide, followed by an oxidation step.

Another approach involves the functionalization of the aromatic ring of a simpler aryl ketone. For instance, a methoxypropiophenone could be fluorinated, although achieving the desired regiochemistry can be challenging.

Catalyst-Mediated Coupling Reactions for C-C Bond Formation

Modern synthetic chemistry has seen the rise of catalyst-mediated cross-coupling reactions for the formation of carbon-carbon bonds. chemrxiv.org These methods, often employing transition metal catalysts like palladium or platinum, offer high efficiency and functional group tolerance. nih.govscispace.com

One potential application in the synthesis of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- would be a Suzuki or Stille coupling. This would involve the coupling of a 2-fluoro-5-methoxyphenylboronic acid (or its organotin equivalent) with a propanoyl-containing coupling partner. Alternatively, a tandem reaction involving the addition of an arylboronic acid to an aldehyde followed by oxidation can yield the desired aryl ketone. nih.govscispace.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| 2-Fluoro-5-methoxyphenylboronic acid | Propanoyl chloride | Palladium catalyst | 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- |

| 2-Fluoro-5-methoxybenzaldehyde | Propylboronic acid | Platinum catalyst (followed by oxidation) | 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- |

These methods are particularly valuable for complex molecules where traditional methods may fail.

Stereoselective Synthesis Approaches for Related Chiral Analogues of the Chemical Compound (if applicable)

While 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- itself is not chiral, the development of stereoselective methods for the synthesis of its chiral analogues is an area of interest, particularly for applications in medicinal chemistry. nih.govnih.govmdpi.com Chiral α-fluorinated ketones are valuable building blocks in organic synthesis.

One approach to creating a chiral center α to the carbonyl group involves the asymmetric fluorination of a corresponding enolate or enamide. nih.gov Chiral auxiliaries or chiral fluorinating agents can be employed to control the stereochemistry of the fluorine introduction.

Another strategy involves the stereoselective reduction of a prochiral diketone or the enantioselective addition of an organometallic reagent to a related α,β-unsaturated ketone. Frustrated Lewis pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes using a chiral Lewis base has also been reported as a method for desymmetrization and stereoselective synthesis. nih.gov These advanced methods allow for the preparation of enantioenriched fluorinated compounds that are otherwise difficult to access. nih.gov

Exploration of Green Chemistry Principles in the Synthesis of the Chemical Compound

While effective, the traditional Friedel-Crafts acylation has several drawbacks from an environmental and safety perspective. The reaction typically requires stoichiometric, rather than catalytic, amounts of the Lewis acid because the product ketone complexes with the catalyst, rendering it inactive. organic-chemistry.org This leads to large volumes of acidic, metal-containing waste during aqueous workup. Furthermore, the solvents used, like dichloromethane, are often hazardous and volatile. youtube.com These factors have driven research into greener and more sustainable alternatives. researchgate.net

The application of green chemistry principles to the synthesis of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- focuses on several key areas: the use of alternative catalysts, the reduction or elimination of hazardous solvents, and improved energy efficiency.

Reusable and Benign Catalysts: A significant advancement is the replacement of traditional Lewis acids with solid acid catalysts. chemijournal.com Materials such as zeolites, heteropolyacids, and metal oxides (e.g., zinc oxide, ZnO) offer several advantages. researchgate.netnih.govresearchgate.net They are often less corrosive, non-toxic, and, most importantly, reusable. researchgate.net These solid catalysts can be easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for their recycling in subsequent batches. researchgate.net This approach not only reduces the environmental impact but also lowers operational costs.

Alternative Reaction Media and Conditions: To address the issue of hazardous solvents, research has explored solvent-free (neat) reaction conditions. chemijournal.comresearchgate.net Performing the reaction without a solvent, where one of the reactants acts as the liquid medium, simplifies the process, reduces waste, and eliminates the risks associated with volatile organic compounds (VOCs). researchgate.net Microwave-assisted synthesis is another green technique that can be applied, often under solvent-free conditions. organic-chemistry.org Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.

Ionic liquids have also emerged as green solvent alternatives for Friedel-Crafts reactions. researchgate.netgoogle.com These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. They can also act as both the solvent and the catalyst, and in many cases, can be recycled. researchgate.net Another advanced approach involves using supercritical carbon dioxide (scCO₂) as the reaction medium, which is non-toxic, non-flammable, and can be easily removed and recycled after the reaction. researchgate.net

The following interactive table compares the traditional Friedel-Crafts method with greener alternatives.

| Feature | Traditional Friedel-Crafts Method | Green Chemistry Approaches |

| Catalyst | Stoichiometric AlCl₃ or FeCl₃ (corrosive, generates waste) | Catalytic amounts of reusable solid acids (zeolites, ZnO), heteropolyacids |

| Solvent | Dichloromethane (hazardous, volatile) | Solvent-free (neat), Ionic Liquids, Supercritical CO₂ |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |

| Waste | Large volumes of acidic aqueous waste | Minimal waste, catalyst is recycled |

| Safety | Use of corrosive and hazardous materials | Reduced use of hazardous substances, safer conditions |

By integrating these green chemistry principles, the synthesis of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- can be transformed into a more efficient, safer, and environmentally benign process.

Advanced Spectroscopic and Structural Elucidation of 1 Propanone, 1 2 Fluoro 5 Methoxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal integration, and spin-spin coupling patterns (multiplicity). The expected ¹H NMR spectrum of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- would exhibit signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the propanone ethyl group.

The aromatic region is expected to show three distinct signals for the protons on the substituted benzene (B151609) ring. The fluorine and methoxy substituents influence the electron density of the ring, leading to characteristic chemical shifts and coupling patterns. The ethyl group of the propanone moiety would present as a quartet for the methylene (B1212753) (-CH₂) group, coupled to the three protons of the adjacent methyl (-CH₃) group, which in turn would appear as a triplet. The methoxy group (-OCH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectroscopic Data Predicted chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS), with multiplicity and coupling constants (J) in Hertz (Hz).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | dd | 1H | Aromatic H |

| ~7.0-7.2 | m | 1H | Aromatic H |

| ~6.9-7.1 | dd | 1H | Aromatic H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.95 | q | 2H | -C(O)CH₂CH₃ |

| ~1.15 | t | 3H | -C(O)CH₂CH₃ |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For fluorinated compounds, ¹³C NMR spectra can be more complex due to C-F coupling, which can split the signals of carbon atoms near the fluorine atom. magritek.com

The spectrum of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C=O) will appear significantly downfield (~195-205 ppm). The aromatic carbons will resonate in the typical range of 110-160 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF) and appearing as a doublet. magritek.com Other aromatic carbons will also exhibit smaller two-, three-, or four-bond couplings to fluorine. The methoxy carbon and the two carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data Predicted chemical shifts (δ) in ppm, with expected C-F coupling constants (J) in Hz.

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O |

| ~158.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~155.0 | C-OCH₃ |

| ~125.0 (d, ²JCF ≈ 25 Hz) | C-C=O (Aromatic) |

| ~122.0 (d, JCF ≈ 8 Hz) | Aromatic CH |

| ~118.0 (d, JCF ≈ 8 Hz) | Aromatic CH |

| ~115.0 (d, JCF ≈ 22 Hz) | Aromatic CH |

| ~56.0 | -OCH₃ |

| ~35.0 | -C(O)CH₂CH₃ |

| ~8.0 | -C(O)CH₂CH₃ |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. wikipedia.orgthermofisher.com Its high natural abundance (100%) and large chemical shift range make it an excellent probe for structural analysis. huji.ac.il The ¹⁹F NMR spectrum of the title compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with nearby aromatic protons, providing valuable information about its position on the benzene ring.

Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by showing which nuclei are coupled to each other, either through bonds or through space.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the propanone's ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also reveal the coupling network between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the ¹³C signals for the aromatic C-H groups, the methoxy group, and the CH₂ and CH₃ groups of the propanone moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. A key NOESY correlation would be expected between the methoxy protons and the aromatic proton at the adjacent position on the ring, helping to confirm the substituent arrangement.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. lcms.cz For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, with a molecular formula of C₁₀H₁₁FO₂, the expected exact mass can be calculated. An HRMS experiment would aim to measure a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: Predicted HRMS Data

| Formula | Species | Calculated Exact Mass |

| C₁₀H₁₁FO₂ | [M]⁺ | 182.0743 |

| C₁₀H₁₁FO₂ | [M+H]⁺ | 183.0821 |

| C₁₀H₁₁FO₂ | [M+Na]⁺ | 205.0641 |

Analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Under Electron Ionization (EI) , the molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion peak (M+) would be observed, and its fragmentation would likely proceed through alpha-cleavage adjacent to the carbonyl group, leading to the formation of characteristic acylium ions. The influence of the fluoro and methoxy substituents on the aromatic ring can direct the fragmentation pathways. nih.gov For instance, cleavage of the ethyl group would result in a stable 2-fluoro-5-methoxybenzoyl cation. Further fragmentation could involve the loss of CO, and cleavages within the aromatic ring, guided by the positions of the fluorine and methoxy groups.

Electrospray Ionization (ESI) , being a softer ionization technique, would primarily yield the protonated molecule [M+H]+. researchgate.net Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation. Common fragmentation pathways for protonated ketones involve neutral losses, such as the loss of water or other small molecules. rsc.org The fragmentation of the propanone side chain and potential rearrangements involving the fluoro and methoxy substituents would provide valuable structural information.

A summary of predicted key fragmentation patterns is presented below:

Table 1: Predicted Mass Spectrometry Fragmentation| Ionization Mode | Predicted Key Fragments | Fragmentation Pathway |

|---|---|---|

| EI | [C8H6FO2]+ | α-cleavage (loss of C2H5) |

| EI | [C7H6FO]+ | Loss of CO from the acylium ion |

| ESI | [C10H11FO2+H]+ | Protonated molecule |

| ESI-MS/MS | Loss of H2O | Neutral loss from the protonated molecule |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-. The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1660-1770 cm-1 for aromatic ketones. libretexts.orgopenstax.org The conjugation of the carbonyl group with the aromatic ring is expected to shift this absorption to a lower wavenumber. libretexts.orgopenstax.org

Other significant vibrational modes include the C-F stretching vibration, which gives rise to a strong band typically in the 1250-1000 cm-1 region. The C-O stretching vibrations of the methoxy group and the aryl ether linkage are also expected in the fingerprint region. pearson.com Aromatic C-H stretching vibrations will appear above 3000 cm-1, while the C=C stretching vibrations of the aromatic ring will be observed in the 1600-1450 cm-1 region.

The expected characteristic IR absorption bands are summarized in the following table:

Table 2: Predicted Infrared (IR) Absorption Bands| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| C=O | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-F | Stretch | 1200 - 1250 |

| Aryl-O-CH3 | Asymmetric Stretch | 1240 - 1280 |

| Aryl-O-CH3 | Symmetric Stretch | 1020 - 1050 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The Ultraviolet-Visible (UV-Vis) spectrum of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is expected to exhibit absorption bands arising from electronic transitions within the molecule's chromophores. The primary chromophore is the substituted benzoyl group.

Two main types of electronic transitions are anticipated for this aromatic ketone:

n→π* transitions: These transitions involve the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These are typically weak absorptions (low molar absorptivity) and appear at longer wavelengths. libretexts.org

π→π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic ring and the carbonyl group. These are generally strong absorptions (high molar absorptivity) and occur at shorter wavelengths. libretexts.org

The predicted electronic transitions are summarized below:

Table 3: Predicted UV-Vis Electronic Transitions| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| n→π* | Carbonyl group | 300 - 350 |

| π→π* | Aromatic ring and carbonyl group | 240 - 280 |

X-ray Crystallography for Solid-State Structure, Conformational Analysis, and Intermolecular Interactions

While a specific crystal structure for 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is not publicly available, insights into its likely solid-state conformation can be gained from crystallographic data of related fluorinated and methoxy-substituted aromatic compounds. nih.goviosrjournals.org

It is anticipated that the molecule will adopt a conformation where the propanone side chain is not coplanar with the aromatic ring due to steric hindrance from the ortho-fluoro substituent. researchgate.net The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group will be a key conformational parameter.

In the solid state, intermolecular interactions are expected to play a significant role in the crystal packing. Potential interactions include C-H···O hydrogen bonds involving the carbonyl oxygen and methoxy oxygen as acceptors, and C-H···F hydrogen bonds. nih.gov Pi-stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice. A detailed X-ray crystallographic study would be required to definitively determine the solid-state structure, including bond lengths, bond angles, and the specifics of intermolecular packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable for resolved forms or chiral derivatives)

1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. purdue.edu Therefore, it will not exhibit optical activity and will be silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD).

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral molecules. For a molecule to be CD active, it must be chiral. umsl.edu While the subject molecule itself is achiral, chiroptical methods would become relevant if a chiral center were introduced into the molecule, for instance, through a chemical modification that creates a stereogenic center. In such a case, CD spectroscopy could be used to determine the enantiomeric purity and absolute configuration of the resulting chiral derivatives.

Chemical Reactivity and Transformation Mechanisms of 1 Propanone, 1 2 Fluoro 5 Methoxyphenyl

Reactivity of the Ketone Moiety

The carbonyl group of the propanone side chain is a primary site for chemical transformations, readily undergoing nucleophilic addition and related reactions. The electrophilicity of the carbonyl carbon is modulated by the electronic properties of the substituted phenyl ring.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Grignard Additions)

Nucleophilic addition to the carbonyl group is a cornerstone of the reactivity of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Hydride Reductions: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols. chemistrysteps.comlibretexts.orgyoutube.comyoutube.comquora.com For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, this reaction would yield 1-(2-fluoro-5-methoxyphenyl)propan-1-ol. LiAlH₄ is a more potent reducing agent than NaBH₄ and reacts vigorously with protic solvents, necessitating anhydrous conditions. libretexts.orgyoutube.com NaBH₄, being milder, can be used in alcoholic solvents. libretexts.orgyoutube.com

Table 1: Examples of Hydride Reduction Reactions

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(2-fluoro-5-methoxyphenyl)propan-1-ol |

Grignard Additions: Grignard reagents, with the general formula R-MgX, are powerful nucleophiles that add to the carbonyl group to form tertiary alcohols. The reaction of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of 2-(2-fluoro-5-methoxyphenyl)butan-2-ol after acidic workup. The formation of Grignard reagents from fluoroaromatic compounds can sometimes be challenging due to the strength of the C-F bond. nih.gov

Table 2: Examples of Grignard Addition Reactions

| Grignard Reagent | Product (after workup) |

|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-(2-fluoro-5-methoxyphenyl)butan-2-ol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(2-fluoro-5-methoxyphenyl)pentan-3-ol |

Oxidation Pathways to Carboxylic Acids or Other Carbonyl Derivatives

While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, a more relevant oxidation for this class of compounds would be the Baeyer-Villiger oxidation, which converts ketones to esters. In the case of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) could potentially yield either 2-fluoro-5-methoxyphenyl propanoate or ethyl 2-fluoro-5-methoxybenzoate, with the migratory aptitude of the aryl and ethyl groups determining the major product.

Condensation Reactions (e.g., Aldol (B89426) Condensation, Knoevenagel Reaction)

Aldol Condensation: In the presence of a base or acid, ketones with α-hydrogens can undergo aldol condensation. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- possesses α-hydrogens on the ethyl group and can therefore act as a nucleophile (as an enolate) and an electrophile. Self-condensation would lead to a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. In a crossed aldol condensation, it can react with another carbonyl compound, for instance, an aldehyde that cannot enolize, like benzaldehyde. wikipedia.org

Knoevenagel Reaction: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) and the catalyst is a weak base. acgpubs.org 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- can react with such active methylene compounds, followed by dehydration, to yield a new carbon-carbon double bond.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Wittig Reaction: The Wittig reaction is a versatile method for converting ketones into alkenes. masterorganicchemistry.com It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The reaction of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(2-fluoro-5-methoxyphenyl)-1-propene. The stereochemistry of the resulting alkene depends on the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions and generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgresearchgate.net This reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The reaction of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- with a stabilized phosphonate ylide, such as the one derived from triethyl phosphonoacetate, would lead to the formation of an α,β-unsaturated ester.

Table 3: Examples of Olefination Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2-fluoro-5-methoxyphenyl)-1-propene |

Reactivity of the Substituted Aromatic Ring

The aromatic ring of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is susceptible to electrophilic attack, with the position of substitution being influenced by the directing effects of the existing fluoro and methoxy (B1213986) substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. wikipedia.orglibretexts.org

When both an activating and a deactivating group are present, the activating group generally controls the position of substitution. In 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the powerful activating effect of the methoxy group will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the fluorine atom. Therefore, substitution is expected to occur predominantly at the position ortho to the methoxy group (and meta to the fluorine and propanoyl groups).

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 1-(2-fluoro-5-methoxy-4-nitrophenyl)propan-1-one |

| Halogenation (Br₂, FeBr₃) | Br⁺ | 1-(4-bromo-2-fluoro-5-methoxyphenyl)propan-1-one |

Reactivity and Functionalization of the Carbon-Fluorine Bond

Selective C-F Bond Activation and Cleavage

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and cleavage a significant chemical challenge. nih.govnih.gov However, the transformation of C-F bonds provides a valuable route to novel fluorinated and non-fluorinated compounds. nih.gov Various methods have been developed for C-F bond activation, including the use of transition-metal catalysts, strong bases, and photoredox catalysis. nih.govmdpi.com

In 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the C(sp²)–F bond on the aromatic ring is the target for activation. Transition metal complexes, particularly those of palladium, nickel, and rhodium, have been shown to mediate the cleavage of C-F bonds in fluoroaromatics, often through an oxidative addition mechanism. mdpi.comnih.gov For instance, palladium-catalyzed hydrodefluorination of multifluoro-aromatics has been achieved with high regioselectivity. mdpi.com

The presence of the propanoyl group ortho to the fluorine atom may influence the reactivity of the C-F bond. It could potentially coordinate to a metal center, facilitating intramolecular C-F bond activation. Additionally, electron-deficient aromatic rings, as is the case in this molecule due to the ketone, can be more susceptible to reductive C-F bond cleavage. researchgate.net

| Method | Catalyst/Reagent | General Substrate | Key Feature |

|---|---|---|---|

| Transition-Metal Catalysis | Pd, Ni, Rh complexes | Fluoroarenes | Enables cross-coupling and hydrodefluorination. mdpi.com |

| Visible Light Photoredox Catalysis | Photocatalyst + Reductant | Polyfluoroarenes | Proceeds via radical intermediates under mild conditions. nih.gov |

| Frustrated Lewis Pairs | B(C₆F₅)₃ + Lewis Base | Trifluoromethylarenes | Mediates selective C-F activation. researchgate.net |

| Electrosynthesis | Anode/Cathode | Fluoroarenes | Can achieve selective monodefluorination. researchgate.net |

Fluorination Reactions Utilizing the Ketone Substrate

While the substrate already contains a fluorine atom, further fluorination could be envisioned at other positions, such as the α-carbon of the propanoyl group or other positions on the aromatic ring if they were activated. However, the more common scenario in the literature involves using a fluorinated substrate to undergo other transformations.

If we consider the ketone as a substrate for a reaction that introduces another fluorine atom, electrophilic fluorinating reagents like Selectfluor could be employed. nsf.gov For instance, the enolate of the ketone could be formed and then reacted with an electrophilic fluorine source to introduce a fluorine atom at the α-position. The existing fluorine and methoxy groups would influence the ease of enolate formation and its subsequent reactivity.

It is important to note that the term "fluorination reactions utilizing the ketone substrate" can also be interpreted as the ketone itself being a precursor in a reaction sequence where a fluorination step occurs. For example, if the ketone were to be reduced to an alcohol, a subsequent deoxofluorination reaction could be performed.

Mechanistic Investigations of Key Transformations

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies are essential for understanding the mechanisms of the aforementioned reactions. For SNAr reactions, kinetic studies have confirmed a two-step addition-elimination mechanism in many cases. semanticscholar.org The reaction rate is dependent on the concentration of both the aryl fluoride (B91410) and the nucleophile. The nature of the solvent can also play a significant role.

In the context of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, a kinetic study of its SNAr reactions would likely show second-order kinetics. The rate constant would be influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.

For C-F bond activation, kinetic studies can help to elucidate the role of the catalyst and any additives. For example, in a catalytic cycle, determining the rate-limiting step (e.g., oxidative addition, reductive elimination) is crucial for optimizing the reaction conditions. Thermodynamic studies, often supported by computational chemistry, can provide insights into the feasibility of proposed reaction pathways and the relative stability of intermediates and transition states. researchgate.net For instance, DFT calculations can be used to model the energy profile of a C-F bond activation process.

A kinetic study on a related compound, 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one, reacting with TEMPO, revealed a first-order reaction rate with respect to the oxazolinone and independence from the TEMPO concentration, suggesting a rate-limiting step involving the formation of a mesoionic tautomer. researchgate.net While this is a different reaction, it highlights the types of mechanistic insights that can be gained from kinetic experiments.

| Reaction Type | Substrate | Reactant | Observed Kinetics | Implication |

|---|---|---|---|---|

| SNAr | Generic Aryl Fluoride | Nucleophile | Second-order overall (first-order in each reactant) | Bimolecular rate-determining step, consistent with addition-elimination. |

| Radical Reaction | 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one | TEMPO | First-order in oxazolinone, zero-order in TEMPO | Rate-limiting unimolecular step (tautomerization). researchgate.net |

Isotope Labeling Experiments for Reaction Pathway Elucidation

Isotope labeling is a powerful technique for elucidating the intricate mechanisms of chemical reactions by tracing the path of atoms throughout a transformation. researchgate.netias.ac.in While specific isotope labeling studies on 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- are not extensively documented in publicly available literature, the principles of this methodology can be applied to hypothesize potential reaction pathways. By strategically replacing atoms such as carbon (¹²C), hydrogen (¹H), or oxygen (¹⁶O) with their heavier, stable isotopes (e.g., ¹³C, ²H or Deuterium (B1214612), ¹⁸O), researchers can gain insights into bond-forming and bond-breaking steps, rearrangements, and the involvement of specific atoms in the transition state. researchgate.netx-chemrx.com

In the context of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, several key positions could be isotopically labeled to investigate its reactivity. For instance, labeling the carbonyl carbon with ¹³C would allow for the tracking of this specific carbon atom in reactions involving the carbonyl group. Similarly, deuterium labeling at the α- or β-positions of the propanone chain could help elucidate mechanisms involving hydrogen abstraction or transfer.

Hypothetical Isotope Labeling Studies:

| Labeled Position | Isotope | Potential Reaction to Study | Expected Outcome and Mechanistic Insight |

| Carbonyl Carbon | ¹³C | Decarbonylation reactions | Tracking the ¹³CO fragment to confirm its origin. |

| α-Carbon of Propanone | ¹³C or ²H | Enolate formation and subsequent reactions | Determining the role of the α-position in aldol-type reactions or other condensations. |

| β-Carbon of Propanone | ²H (Deuterium) | Norrish Type II reactions | Elucidating the mechanism of intramolecular hydrogen abstraction. |

| Methoxy Group Carbon | ¹³C | Reactions involving the methoxy group | Investigating potential demethylation or rearrangement pathways. |

| Aromatic Ring | ¹³C | Ring-opening or rearrangement reactions | Following the fate of the aromatic scaffold during transformation. |

The kinetic isotope effect (KIE) is another valuable tool that can be employed. x-chemrx.com By comparing the reaction rates of the unlabeled compound with its deuterated analogue, it is possible to determine if a C-H bond is broken in the rate-determining step of the reaction. For example, a significant KIE upon deuteration at the α-position would suggest that α-hydrogen abstraction is a key step in the reaction mechanism.

Photochemical Transformation Pathways

The photochemical behavior of aromatic ketones is a well-studied area of organic chemistry, and it is anticipated that 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- will undergo transformations analogous to other substituted acetophenones and propiophenones. acs.orgacs.org Upon absorption of ultraviolet (UV) light, the carbonyl group is excited from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). wikipedia.orgstudyraid.com The subsequent reactions of the excited molecule are primarily dictated by the Norrish Type I and Norrish Type II pathways. wikipedia.orgresearchgate.netedurev.in

Norrish Type I Reaction:

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgscispace.com For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, this would result in the formation of a 2-fluoro-5-methoxyphenylcarbonyl radical and an ethyl radical.

These highly reactive radical intermediates can then undergo several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a 2-fluoro-5-methoxyphenyl radical.

Recombination: The radical fragments can recombine to reform the starting ketone or combine in different ways to form new products.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.

Disproportionation: The ethyl radical can disproportionate to form ethane (B1197151) and ethene.

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring can influence the stability of the resulting radicals and thus the distribution of the final products. researchgate.netcdnsciencepub.com

Norrish Type II Reaction:

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon of the alkyl chain. wikipedia.orgnih.gov In the case of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the excited carbonyl group can abstract a hydrogen atom from the methyl group (the γ-position), leading to the formation of a 1,4-biradical intermediate.

This biradical can then undergo two principal transformations:

Cleavage (β-scission): The Cα-Cβ bond can break to yield an enol and an alkene. For the target compound, this would result in the formation of 1-(2-fluoro-5-methoxyphenyl)ethen-1-ol (which would tautomerize to 1-(2-fluoro-5-methoxyphenyl)ethanone) and ethene.

Cyclization (Yang Cyclization): The biradical can cyclize to form a substituted cyclobutanol.

Plausible Photochemical Transformation Products:

| Pathway | Intermediate(s) | Plausible Final Product(s) |

| Norrish Type I | 2-fluoro-5-methoxyphenylcarbonyl radical, ethyl radical | 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, 2-fluoro-5-methoxybenzaldehyde, ethane, ethene |

| Norrish Type II | 1,4-biradical | 1-(2-fluoro-5-methoxyphenyl)ethanone, ethene, 1-(2-fluoro-5-methoxyphenyl)-2-methylcyclobutanol |

It is important to note that the efficiency of these photochemical pathways can be influenced by various factors, including the wavelength of light used, the solvent, and the presence of quenchers. rsc.org The fluorine substituent, in particular, can impact the photophysical properties of the molecule and the reactivity of the excited states. researchgate.netcdnsciencepub.com

Computational and Theoretical Studies on 1 Propanone, 1 2 Fluoro 5 Methoxyphenyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons and predict various molecular characteristics. nih.govnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, a key structural feature is the orientation of the propanone group relative to the substituted phenyl ring.

Conformational analysis of similar 2'-fluoro-substituted acetophenone (B1666503) derivatives has been successfully performed using both DFT and ab initio methods. nih.govrsc.orgrsc.org These studies reveal a strong preference for the s-trans conformer, where the carbonyl group and the fluorine atom are positioned anti-periplanar to each other. This preference is attributed to the minimization of steric hindrance and electrostatic repulsion between the electronegative oxygen and fluorine atoms. nih.gov In the case of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the ethyl group attached to the carbonyl carbon introduces additional conformational possibilities, but the s-trans arrangement between the carbonyl and the fluorine is expected to remain the most stable conformation.

| Computational Method | Purpose | Key Findings for Analogous Structures |

|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine optimized geometry and energy. | Confirms the stability of planar or near-planar conformations in substituted acetophenones. nih.gov |

| Ab initio (e.g., MP2, CCSD) | Solves the Schrödinger equation from first principles without empirical data, providing high accuracy. nih.gov | Elucidates conformational preferences, such as the predominance of the s-trans conformer in 2-fluoroacetophenone. rsc.org |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netschrodinger.com A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. wikipedia.org

For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is likely centered on the electron-accepting carbonyl group. The fluorine atom's electron-withdrawing nature can lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and enhancing molecular stability compared to its non-fluorinated analog. emerginginvestigators.org

| Orbital/Concept | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that contains electrons. ossila.com | Region of the molecule most likely to donate electrons; associated with nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. ossila.com | Region of the molecule most likely to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. schrodinger.com | Indicates chemical stability and reactivity. A larger gap correlates with higher stability and lower reactivity. wikipedia.orgresearchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the MEP surface would show significant negative potential around the carbonyl oxygen and, to a lesser extent, the fluorine atom, marking them as primary sites for interaction with electrophiles. researchgate.netajchem-a.com The hydrogen atoms of the aromatic ring and the propanone moiety would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. ucsb.edu

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. By calculating the harmonic frequencies of the fundamental vibrational modes, a theoretical spectrum can be generated. researchgate.net Comparing this calculated spectrum with experimental IR data serves as a crucial validation of the computational method and the optimized molecular geometry. ajchem-a.com

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scispace.com For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, the calculated spectrum would be expected to accurately predict the characteristic vibrational bands, such as the C=O stretching, C-F stretching, aromatic C-H stretching, and C-O stretching vibrations.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Expected Scaled Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100–3000 | Correlates well with experimental values. ajchem-a.com |

| Aliphatic C-H Stretch | 3000–2850 | Correlates well with experimental values. |

| C=O (Ketone) Stretch | 1725–1705 | Correlates well with experimental values. |

| Aromatic C=C Stretch | 1600–1450 | Correlates well with experimental values. |

| C-O (Methoxy) Stretch | 1275–1200 (asymmetric), 1075-1020 (symmetric) | Correlates well with experimental values. |

| C-F Stretch | 1400–1000 | Correlates well with experimental values. |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a powerful and widely used method for elucidating the mechanisms of chemical reactions. researchgate.net It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition state structures. nih.gov By calculating the activation energies associated with different possible pathways, the most favorable reaction mechanism can be determined.

For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, DFT calculations could be used to study various reactions, such as nucleophilic addition to the carbonyl carbon, electrophilic aromatic substitution on the phenyl ring, or oxidation/reduction reactions. For instance, in a nucleophilic addition reaction, DFT could be used to model the approach of a nucleophile to the carbonyl group, calculate the structure and energy of the transition state, and confirm the structure of the resulting tetrahedral intermediate. scispace.com This provides a detailed, step-by-step understanding of the reaction dynamics at the atomic level.

Transition State Characterization and Energy Barrier Calculations

In computational chemistry, the characterization of transition states is fundamental to understanding reaction mechanisms and kinetics. This process involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. For a reaction involving 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, such as nucleophilic addition to its carbonyl group or enolate formation, theoretical calculations would be employed to model the geometry of the transition state.

Energy barrier calculations, typically performed using Density Functional Theory (DFT) or higher-level ab initio methods, quantify the activation energy (Ea) required for a reaction to proceed. A lower energy barrier indicates a faster reaction rate. These calculations provide critical insights into the feasibility and kinetics of potential synthetic routes or degradation pathways involving the target molecule. While specific studies detailing the transition states for reactions with 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- are not prevalent in publicly accessible literature, the methodology remains a standard approach for mechanistic investigation.

Table 1: Hypothetical Energy Barriers for a Reaction Involving 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- This table is illustrative and does not represent experimentally verified data.

| Reaction Type | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Addition | B3LYP | 6-31G(d) | 15.2 |

| Enolate Formation | M06-2X | 6-311+G(d,p) | 22.5 |

| Aldol (B89426) Condensation | ωB97X-D | def2-TZVP | 18.9 |

Solvation Effects on Reaction Pathways (e.g., PCM models)

Chemical reactions are most often conducted in a solvent, which can significantly influence reaction pathways and energetics. Computational models are used to simulate these environmental effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the calculation of solvation free energies and their impact on the stability of reactants, transition states, and products.

By incorporating a PCM, theoretical chemists can refine the energy profiles of reactions involving 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, leading to predictions that more closely align with experimental reality. For instance, a polar solvent might stabilize a charged transition state, thereby lowering the energy barrier and accelerating the reaction rate compared to the gas phase. The choice of solvent in the model is critical for accurately predicting its influence on reaction outcomes.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic nature of molecules over time. nih.gov For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, an MD simulation would involve calculating the trajectory of atoms by solving Newton's equations of motion. This methodology allows for the investigation of the molecule's conformational landscape—the various shapes it can adopt due to the rotation of single bonds, such as the bond between the carbonyl carbon and the phenyl ring or the propanone side chain.

These simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule interacts with solvent molecules on an explicit, atom-by-atom basis. Understanding the solution behavior is crucial for predicting properties like solubility, aggregation, and the preferred orientation when approaching a binding site in a biological system.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption bands)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-. nmrdb.org These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. scielo.org.za

UV-Vis Absorption Bands: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. scielo.org.za The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. These predictions help in interpreting the experimental spectrum and understanding the electronic structure of the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is a template for how theoretical data would be presented and is not based on specific published results for this compound.

| Parameter | Theoretical Prediction (B3LYP/6-31G(d)) | Experimental Value |

| ¹H NMR Shift (ortho-H to C=O) | 7.85 ppm | 7.90 ppm |

| ¹³C NMR Shift (C=O) | 198.5 ppm | 197.2 ppm |

| UV-Vis λmax | 275 nm | 278 nm |

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to create a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. researchgate.netnih.gov The main goal is to develop models that can predict the properties of new or untested compounds based solely on their molecular structure. researchgate.net

For 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. This would involve:

Calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of related ketone compounds.

Measuring the property of interest for this series of compounds.

Using statistical methods, such as multiple linear regression, to build a model that correlates the descriptors with the property.

Such models are valuable in materials science and drug discovery for screening large libraries of virtual compounds to identify candidates with desired properties, thereby saving significant time and resources. mdpi.com

Synthesis and Exploration of Derivatives and Analogues of 1 Propanone, 1 2 Fluoro 5 Methoxyphenyl

Design Principles for Structural Modifications of the Chemical Compound

The structural modification of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- is guided by established principles of medicinal chemistry aimed at modulating its physicochemical and pharmacokinetic properties. The incorporation of a fluorine atom is a key design element, as it can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net The substitution of a hydrogen atom with fluorine, which has a similar van der Waals radius, can be achieved without major steric perturbations. nih.gov

Key design principles for modifying this scaffold include:

Modulation of Electronic Properties: The fluorine atom at the ortho position and the methoxy (B1213986) group at the meta position (relative to the propanone group) exert strong electronic influences on the aromatic ring. Fluorine is highly electronegative, acting as an inductive electron-withdrawing group, while the methoxy group is a π-electron donor through resonance. Modifications aim to alter this electronic balance to enhance interactions with specific molecular targets. nih.gov

Enhancement of Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This principle is often used to block metabolic pathways and increase the half-life of a compound. mdpi.com

Improving Binding Affinity and Selectivity: Structural modifications are designed to optimize non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, dipole-dipole interactions) with a target protein or receptor. For example, the fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or engage in specific interactions within fluorophilic protein crevices. nih.govdntb.gov.ua The goal is often to retain affinity for a desired target while reducing off-target effects. nih.gov

Synthetic Strategies for Analogues and Derivatives

The synthesis of analogues and derivatives of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- can be approached by modifying the propanone side chain, varying the substituents on the aromatic ring, or incorporating the core structure into a heterocyclic system.

The propanone side chain is a versatile handle for chemical modification.

Homologous Ketones: Longer-chain ketones (e.g., butanone, pentanone derivatives) can be synthesized via Friedel-Crafts acylation of the parent aromatic compound, 1-fluoro-4-methoxybenzene, with the corresponding acyl chloride (e.g., butanoyl chloride, pentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction to Alcohols: The ketone functional group can be readily reduced to a secondary alcohol (propanol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center and a hydrogen bond donor/acceptor group, significantly altering the molecule's interaction profile.

Alpha-Functionalization: The α-carbon (the carbon atom adjacent to the carbonyl group) can be functionalized. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS), followed by nucleophilic substitution to introduce various other functional groups.

| Modification Type | Synthetic Reagent Example | Resulting Functional Group |

| Chain Extension | Butanoyl chloride / AlCl₃ | Butanone |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Propanol |

| Alpha-Halogenation | N-Bromosuccinimide (NBS) | α-bromo ketone |

Systematic variation of the aromatic ring substituents is crucial for probing structure-activity relationships. mdpi.comresearchgate.netdntb.gov.ua

Positional Isomers: Isomers with different positions of the fluorine and methoxy groups can be synthesized starting from the corresponding substituted phenols or anilines. For example, synthesis of 1-(4-fluoro-2-methoxyphenyl)propan-1-one (B7994722) would begin with 1-fluoro-3-methoxybenzene.

Halogen Substitution: The fluorine atom can be replaced with other halogens (Cl, Br, I) by selecting the appropriate starting materials (e.g., 1-chloro-4-methoxybenzene).

Alkoxy Group Variation: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or benzyloxy groups. This is typically achieved by O-alkylation of the corresponding phenol (B47542) precursor before the acylation step.

Nucleophilic Aromatic Substitution (SNAr): In systems with strong electron-withdrawing groups, a fluorine atom can sometimes be displaced by nucleophiles in an SNAr reaction, allowing for the introduction of other functionalities. beilstein-journals.org

| Starting Material Example | Acylation Reagent | Product Example |

| 1-chloro-4-methoxybenzene | Propanoyl chloride | 1-(2-chloro-5-methoxyphenyl)propan-1-one |

| 1-fluoro-3-methoxybenzene | Propanoyl chloride | 1-(2-fluoro-4-methoxyphenyl)propan-1-one |

| 4-ethoxy-1-fluorobenzene | Propanoyl chloride | 1-(5-ethoxy-2-fluorophenyl)propan-1-one |

The propanone moiety serves as an excellent synthon for the construction of various heterocyclic rings, which are prevalent in bioactive compounds. mdpi.com

Pyrazoles and Pyrazolines: Condensation of the ketone with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent yields pyrazoline derivatives. researchgate.net

Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) under basic conditions can lead to the formation of pyrimidinone or pyrimidinethione rings.

Chalcone (B49325) Formation and Subsequent Cyclization: The parent ketone can undergo a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone derivative (an α,β-unsaturated ketone). acgpubs.org These chalcones are versatile intermediates for synthesizing a wide array of heterocyclic compounds, including flavonoids and pyrazolines. researchgate.netacgpubs.org

Fused Heterocycles: More complex, fused heterocyclic systems can be generated through multi-step synthetic sequences starting from functionalized derivatives of the parent ketone. nih.govmdpi.com

Structure-Reactivity Relationships (SRR)

The structural modifications described above directly impact the chemical reactivity of the resulting compounds.

Carbonyl Reactivity: The electrophilicity of the carbonyl carbon is modulated by the electronic nature of the aromatic ring substituents. Electron-withdrawing groups (like fluorine or a nitro group) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (like additional alkoxy groups) decrease its reactivity.

Acidity of α-Protons: The acidity of the protons on the α-carbon (the CH₂ group of the propanone chain) is also influenced by the aromatic substituents. Electron-withdrawing groups stabilize the resulting enolate anion through induction and resonance, thereby increasing the acidity of these protons. This enhanced acidity facilitates reactions such as aldol (B89426) condensations and α-alkylations.

Oxidation/Reduction Potential: The ease of reduction of the ketone to an alcohol is affected by the electronic environment. A more electron-deficient carbonyl group is generally easier to reduce.

Structure-Molecular Interaction Relationships (SMIR)

The relationship between the chemical structure and its non-covalent interactions with biological macromolecules is fundamental to its potential application in drug design.

Role of Fluorine: The fluorine substituent has a profound impact on molecular interactions. Its high electronegativity allows it to act as a weak hydrogen bond acceptor. Furthermore, the polarized C-F bond can engage in favorable dipole-dipole and multipolar interactions with polar residues in a protein binding pocket. dntb.gov.ua The orientation of the fluoroaromatic ring is critical; studies on other systems have shown that a meta-fluoro substituent can bind favorably in aromatic crevices. nih.gov

Impact of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor via its oxygen atom. Its methyl group can participate in hydrophobic (van der Waals) interactions. The position and rotational flexibility of the methoxy group are key determinants of its interaction profile.

Side Chain Modifications: Reducing the ketone to an alcohol introduces a potent hydrogen bond donor and acceptor, which can form strong, directional interactions with a biological target. Extending the alkyl chain (e.g., to a butanone or pentanone) can probe the size and hydrophobicity of a binding pocket.

Heterocyclic Derivatives: The incorporation of heterocyclic rings introduces new interaction points. Nitrogen atoms can act as hydrogen bond acceptors, while N-H groups in rings like pyrazole (B372694) can be hydrogen bond donors. These moieties can significantly enhance binding affinity and selectivity. nih.gov

By systematically applying these design principles and synthetic strategies, researchers can generate a diverse library of compounds derived from 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, enabling a thorough investigation of its structure-reactivity and structure-molecular interaction relationships.

Computational Ligand-Target Interaction Studies (e.g., molecular docking, binding mode prediction)

Computational ligand-target interaction studies are pivotal in predicting how a molecule, or 'ligand', will bind to the active site of a biological target, typically a protein or enzyme. Techniques like molecular docking simulate the binding process to estimate the strength of the interaction (binding affinity) and to visualize the specific orientation and conformation of the ligand within the binding pocket (binding mode).

Molecular docking analysis predicts the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov These simulations identify key amino acid residues that stabilize the ligand through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com For a molecule like 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-, docking studies would predict how the fluoro and methoxy groups on the phenyl ring, along with the propanone side chain, orient themselves to achieve optimal binding with a target protein. The fluorine atom, for instance, can alter the electronic properties of the phenyl ring and participate in specific interactions, potentially enhancing binding affinity. researchgate.net

The prediction of the binding mode is crucial for structure-based drug design, as it provides a detailed 3D model of the ligand-target complex. This allows medicinal chemists to rationally design modifications to the ligand's structure to improve its fit and interaction profile with the target, thereby enhancing its biological activity.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Illustrative Target A | -8.5 | Tyr250, Phe380 | Pi-Pi Stacking |

| Gln150 | Hydrogen Bond | ||

| Leu245, Val375 | Hydrophobic | ||

| Illustrative Target B | -7.9 | Ser120 | Hydrogen Bond |

| Trp310 | Pi-Pi Stacking | ||

| Met115, Ile315 | Hydrophobic |

Table 1: Illustrative Molecular Docking Results. This table provides a hypothetical example of the data generated from a molecular docking study to illustrate the types of interactions and binding energies that are assessed. Specific docking studies for 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- were not available in the reviewed literature.

Molecular Mechanism of Action Studies (e.g., enzyme inhibition at a molecular level, receptor modulation pathways)

The molecular mechanism of action describes how a compound produces its pharmacological effect at the molecular level. This can involve the direct inhibition of an enzyme's activity or the modulation of a receptor's function. Research into analogues of 1-Propanone, 1-(2-fluoro-5-methoxyphenyl)- has identified specific receptor modulation pathways.